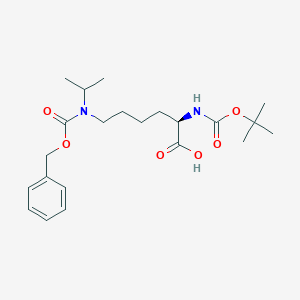
Boc-D-lysine(ip/cbz)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-D-lysine(ip/cbz)” is a compound that involves the dual protection of amino functions . It is a product containing one or two Boc-groups resulting from dual protection of amines and amides . It is also known as Nα-(tert-Butoxycarbonyl)-D-lysine or Nα-Boc-D-lysine .
Synthesis Analysis
The synthesis of “Boc-D-lysine(ip/cbz)” involves the protection of amine using Boc2O (Di-t-butyl dicarbonate) . The amine attacks the carbonyl carbon of the carbonate, which forms a new tetrahedral intermediate . The elimination of oxygen results in the loss of a carbonate, which can act as a base, or spontaneously decarboxylate (lose CO2) to give t-butoxide, which then neutralizes the protonated carbamate .Molecular Structure Analysis
The empirical formula of “Boc-D-lysine(ip/cbz)” is C11H22N2O4 . It has a molecular weight of 246.30 . Another variant, Nα-Cbz-Nε-Boc-D-Lysine, has an empirical formula of C19H28N2O6 and a molecular weight of 380.44 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Boc-D-lysine(ip/cbz)” include the attack of the amine on the carbonyl carbon of the carbonate, forming a new tetrahedral intermediate . The elimination of oxygen results in the loss of a carbonate .Physical And Chemical Properties Analysis
“Boc-D-lysine(ip/cbz)” is a powder . It has an empirical formula of C11H22N2O4 and a molecular weight of 246.30 .Direcciones Futuras
The use of “Boc-D-lysine(ip/cbz)” in the synthesis of multifunctional targets is expected to continue due to its attractive properties . It is ranked as “one of the most commonly used protective groups for amines” and is expected to continue to play a pivotal role in the synthesis of products containing one or two Boc-groups .
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMKUYJJYHUAJP-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-lysine(ip/cbz) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

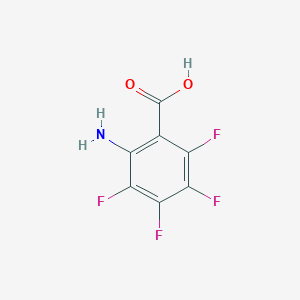
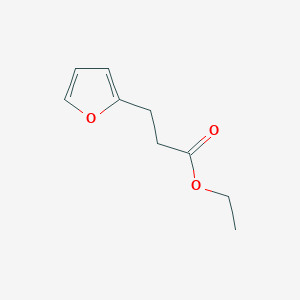

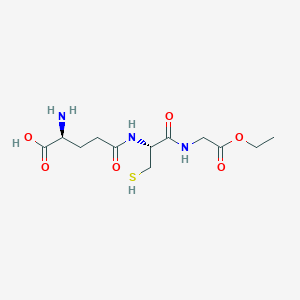
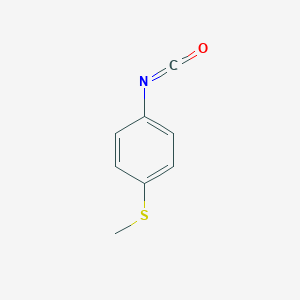
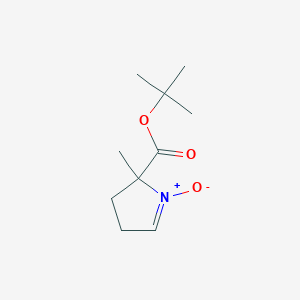
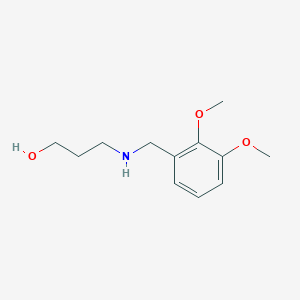
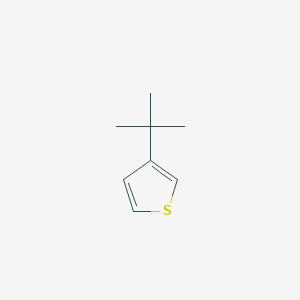
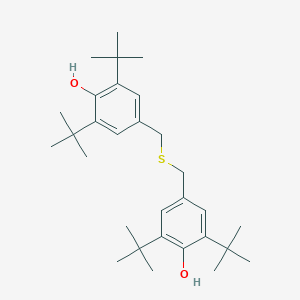
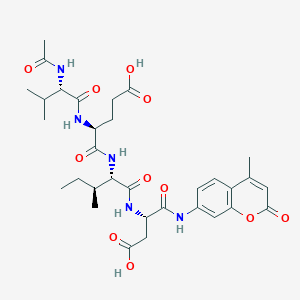
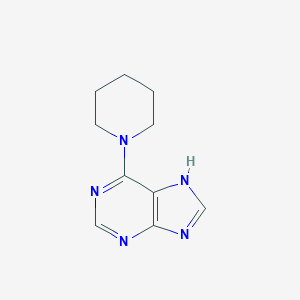
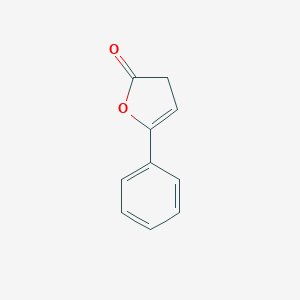
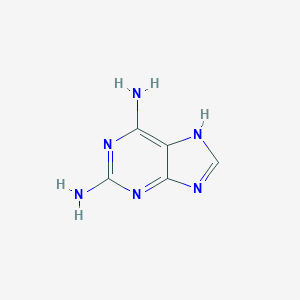
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)